Product packaging for Disodium carboxyethyl siliconate(Cat. No.:CAS No. 18191-40-7)

Disodium carboxyethyl siliconate

Cat. No.: B106457
CAS No.: 18191-40-7
M. Wt: 196.14 g/mol
InChI Key: JGOICJFFICGNEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium carboxyethyl Siliconate (CAS 18191-40-7, Molecular Formula C3H6Na2O5Si, Molecular Weight 196.14 g/mol) is a disodium salt with a carboxyethyl-functionalized siloxane backbone . This organosilicon compound is valued in materials science research for its properties as a hydrophilic surface modification agent and effective pigment dispersant . Its mechanism of action is characterized by the formation of protective, vapor-permeable films on surfaces, a result of its low surface tension which promotes excellent spreading and the creation of stable, anionic hydrophilic coatings . These characteristics make it a compound of significant interest for investigating advanced dispersion technologies, particularly for achieving instant, low-shear dispersion of pigments like mica in aqueous media, which enhances color development and tinting strength in experimental formulations . Furthermore, its high compatibility and reported low comedo genicity and irritation potential make it a relevant subject for studying new material interfaces in controlled settings . This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal cosmetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Na2O5Si B106457 Disodium carboxyethyl siliconate CAS No. 18191-40-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[dihydroxy(oxido)silyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOICJFFICGNEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Na2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171219
Record name Disodium carboxyethyl siliconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18191-40-7
Record name Disodium carboxyethyl siliconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium carboxyethyl siliconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxyethylsilanetriol, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM CARBOXYETHYL SILICONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Preparative Methodologies for Disodium Carboxyethyl Siliconate

Chemical Synthesis Pathways

The synthesis of disodium (B8443419) carboxyethyl siliconate fundamentally involves the creation of a carboxyethyl-functionalized silane (B1218182), which is then converted to its disodium salt. This process typically starts with precursors that can be functionalized to introduce the desired carboxyethyl group attached to a silicon atom.

Precursor Chemistry and Reaction Schemes

The primary precursor for the synthesis of disodium carboxyethyl siliconate is typically a trialkoxysilane bearing a reactive group that can be converted to a carboxyethyl group. A common strategy involves the hydrosilylation of an acrylic acid derivative with a trialkoxysilane, such as triethoxysilane.

A plausible reaction scheme begins with the hydrosilylation of an ester of acrylic acid, for instance, ethyl acrylate, with a trialkoxysilane in the presence of a platinum catalyst. This reaction forms a 3-(trialkoxysilyl)propanoate ester. The resulting silyl (B83357) ester is then subjected to hydrolysis under alkaline conditions using sodium hydroxide (B78521). The hydrolysis cleaves the ester bond and the alkoxy groups on the silicon atom, leading to the formation of 3-(trihydroxysilyl)propanoic acid. Subsequent reaction with two equivalents of sodium hydroxide neutralizes the carboxylic acid and one of the silanol (B1196071) groups, yielding the target molecule, this compound.

Reaction Scheme:

Hydrosilylation:

H₂C=CHCOOR' + HSi(OR)₃ → (RO)₃SiCH₂CH₂COOR'

(where R' is an alkyl group, e.g., ethyl, and R is an alkyl group, e.g., ethyl)

Alkaline Hydrolysis and Neutralization:

(RO)₃SiCH₂CH₂COOR' + 3H₂O + 2NaOH → [Na⁺]⁻OOCCH₂CH₂Si(OH)₂O⁻[Na⁺] + 3ROH + R'OH + H₂O

The precursor, 3-(trihydroxysilyl)propanoic acid, is a key intermediate in this process.

Carboxymethylation Analogs and Reaction Mechanisms, e.g., Alkali-catalyzed Etherification

While direct carboxymethylation of silanols is not the primary route for synthesizing carboxyethyl siliconates, analogous reactions from organic chemistry, such as alkali-catalyzed etherification (e.g., the Williamson ether synthesis), provide insight into the reactivity of silanols. In principle, a halo-functionalized propionic acid could react with a silanolate under basic conditions. However, the more prevalent and efficient method remains the hydrosilylation approach.

The mechanism for the alkaline hydrolysis of the silyl ester precursor is analogous to the saponification of a standard ester. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the ester's carbonyl group. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide group and forming the carboxylic acid. Simultaneously, the trialkoxysilyl group undergoes hydrolysis, where the alkoxy groups are replaced by hydroxyl groups. The reaction is base-catalyzed, with the hydroxide ions facilitating the cleavage of the Si-O-R bonds. The final step involves the deprotonation of the carboxylic acid and one of the acidic silanol groups by the sodium hydroxide to form the disodium salt. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org

Role of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters during the hydrolysis and neutralization steps.

Temperature plays a significant role in the rate of hydrolysis of the precursor silyl ester. researchgate.netresearchgate.netnih.gov An increase in temperature generally accelerates the reaction rate, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. researchgate.netresearchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as self-condensation of the silanol intermediates to form polysiloxanes, which would decrease the yield of the desired monomeric product.

Table 1: General Effect of Temperature on Silyl Ester Hydrolysis

Temperature Reaction Rate Potential for Side Reactions
Low Slow Low
Moderate Moderate Moderate

This table represents a general trend based on principles of chemical kinetics.

The pH of the reaction medium is a critical factor, as the hydrolysis of the silyl ester is catalyzed by both acids and bases. unm.edumdpi.com For the synthesis of this compound, a basic medium is required to not only catalyze the hydrolysis but also to form the final disodium salt. The rate of hydrolysis of alkoxysilanes is generally at a minimum around a neutral pH and increases in both acidic and basic conditions. unm.edu In a basic environment, the nucleophilic hydroxide ions directly attack the silicon atom, facilitating the cleavage of the Si-OR bonds. A sufficiently high pH ensures the complete deprotonation of both the carboxylic acid and one of the silanol groups to form the disodium salt. researchgate.netresearchgate.net

Table 2: General Influence of pH on Silane Hydrolysis and Salt Formation

pH Range Predominant Effect Outcome
Acidic (pH < 7) Acid-catalyzed hydrolysis Formation of 3-(trihydroxysilyl)propanoic acid
Neutral (pH ≈ 7) Slow hydrolysis Incomplete reaction

This table illustrates the general influence of pH on the reaction pathway.

The concentration of the reactants, including the silyl ester precursor and sodium hydroxide, directly impacts the reaction rate and product yield. A higher concentration of sodium hydroxide can accelerate the hydrolysis and ensure complete salt formation. nih.gov However, excessively high concentrations might promote unwanted precipitation or side reactions. The choice of solvent is also important. The reaction is typically carried out in an aqueous solution, but the addition of a co-solvent like ethanol (B145695) can help to solubilize the organic silyl ester precursor, thereby improving the reaction homogeneity and efficiency. The concentration of water is also a key factor, as it is a reactant in the hydrolysis step. An excess of water can drive the equilibrium towards the hydrolyzed products. libretexts.orgunm.edu

Table 3: General Impact of Reactant Concentration on Synthesis

Parameter Effect of Increasing Concentration Rationale
Silyl Ester Precursor Increased theoretical yield More starting material for conversion.
Sodium Hydroxide Faster reaction rate, complete salt formation Increased availability of catalyst and neutralizing agent. nih.gov
Water Drives hydrolysis equilibrium forward Le Chatelier's principle. libretexts.orgunm.edu

This table outlines the general principles governing the effect of reactant concentrations.

Other Catalytic and Environmental Factors

Catalytic Factors: Catalysts are crucial in the synthesis of organosilicon compounds, creating alternative reaction pathways with lower activation energy. youtube.com The choice of catalyst can significantly impact the reaction's speed and selectivity. In processes related to the direct synthesis of silicon compounds, which form the basis of the silicone industry, copper catalysts are fundamental. mdpi.com For instance, in the direct synthesis of methylmethoxysilanes, a related field, CuCl has been used as a catalyst with tin (Sn) and zinc (Zn) as promoters. rsc.org

The catalytic process is often complex, involving multiple steps and intermediates within a catalytic cycle. youtube.com The active catalyst, the species that directly interacts with the reactants, may be formed in situ from a "pre-catalyst" added to the reaction mixture. youtube.com Platinum-based catalysts are also common, particularly in curing and vulcanization stages of silicone manufacturing, where they influence the formation of a stable polymer network. newtopsilicone.com Research has also explored the use of environmentally benign solid acid catalysts and highly efficient superacid catalysts in organosilicon chemistry. intellex.com Furthermore, advanced catalytic systems, such as those involving cooperative catalysis with multiple catalytic partners working in synergy, are being investigated to enhance efficiency. nih.gov

Environmental Factors: The production of silicones and their precursors is associated with significant environmental considerations. A primary concern is the high energy consumption required for the initial conversion of silica (B1680970) (from quartz) into silicon, a process often conducted at temperatures exceeding 1,800°C. rawsource.com This energy-intensive step contributes to a substantial carbon footprint, particularly when reliant on non-renewable energy sources. rawsource.comgreenmatch.co.uk

The manufacturing processes can also lead to pollution. The synthesis can produce organic waste gases, including unreacted raw materials and by-products, which can pollute the air if not properly treated. xjysilicone.com Additionally, aqueous waste streams may be generated, containing both organic substances (like solvents) and inorganic salts. xjysilicone.com During certain stages like curing, volatile organic compounds (VOCs) and siloxanes can be released, which may contribute to air quality degradation. newtopsilicone.com

Environmental FactorDescriptionSource(s)
Energy Consumption High temperatures (>1,800°C) are needed to convert silica to silicon, requiring significant energy input. rawsource.com
Carbon Emissions The conversion process and high energy use generate greenhouse gases. rawsource.comgreenmatch.co.uk
Resource Depletion Production relies on non-renewable resources such as quartz and petrochemicals. rawsource.com
Waste Generation The synthesis can produce organic waste gases and wastewater containing organic and inorganic pollutants. newtopsilicone.comxjysilicone.com

Advanced Preparative Techniques for Siliconate-Based Materials

Innovations in synthetic chemistry have led to the development of advanced techniques for preparing siliconate-based materials, offering greater control over material properties and improved sustainability profiles.

Sol-Gel Processing

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, including silica and silicates, from small molecules. wikipedia.orgresearchgate.net The process involves the transition of a system from a colloidal solution, or "sol," into a continuous solid network, or "gel." ndhu.edu.tw It is particularly valued for its ability to synthesize materials at low temperatures and offers precise control over the final product's purity and microstructure. intellex.comyoutube.com

The fundamental chemistry of the sol-gel process for silicates involves two key reactions of a precursor, typically a metal alkoxide like tetraethyl orthosilicate (B98303) (TEOS): wikipedia.orgresearchgate.net

Hydrolysis: The alkoxide groups (OR) on the silicon precursor are replaced with hydroxyl groups (OH) through a reaction with water.

Condensation: The resulting hydroxyl groups react with each other or with remaining alkoxide groups to form silicon-oxygen-silicon (Si-O-Si) bridges, releasing water or alcohol as a byproduct. This step builds the interconnected network of the gel.

The reaction conditions, such as pH, temperature, and precursor concentration, are critical. For example, alkaline catalysts like ammonium (B1175870) hydroxide are often used to facilitate the reactions at a pH between 9 and 12. researchgate.net

StageDescriptionKey Reactions
Sol Formation A stable colloidal suspension is formed by dissolving a precursor (e.g., a silicon alkoxide) in a solvent.-
Gelation Hydrolysis and condensation reactions are initiated, often by adding water and a catalyst (acid or base), leading to the formation of a continuous 3D polymer network that immobilizes the liquid phase.Hydrolysis & Polycondensation
Drying The liquid phase is removed from the gel network. Slow ambient drying produces a "xerogel," while supercritical drying can be used to create a low-density "aerogel."Solvent Evaporation

Solution-Phase Synthetic Routes

Beyond the sol-gel method, other solution-phase synthetic routes are employed to produce alkali metal siliconates. One specific patented process outlines a method that begins with the alkoxylation of a chlorosilane using an aliphatic alcohol. google.com In this step, a significant portion of the chlorine atoms on the chlorosilane are substituted with alkoxy groups. google.com

The resulting mixture is then heated, often to its reflux temperature, to help drive the reaction to completion and remove residual acid. google.com After cooling, the mixture separates into an alcohol-acid phase and a purer alkoxysiloxane phase. google.com It is crucial that the acid content of this siloxane phase is minimized (preferably below 10,000 ppm) to prevent the formation of excess undesirable salts in the next step. google.com The purified siloxane phase is then added to an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide, to form the desired alkali metal siliconate solution. google.com The final steps involve filtering out impurities and adjusting the solids content of the aqueous product by adding or evaporating water. google.com

StepDescriptionPurpose
1. Alkoxylation A chlorosilane is reacted with an aliphatic alcohol.To substitute chlorine atoms with alkoxy groups.
2. Heating/Reflux The mixture is heated to an elevated temperature.To drive the reaction and remove acid.
3. Phase Separation The mixture is cooled to separate the alkoxysiloxane phase from the alcohol-acid phase.To isolate the intermediate product.
4. Saponification The purified alkoxysiloxane phase is added to an aqueous alkali metal hydroxide solution.To form the final alkali metal siliconate.
5. Filtration & Adjustment The final solution is filtered and its solids content is adjusted.To purify the product and achieve the desired concentration.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of silicones and related materials to enhance sustainability. researchgate.net A major focus is on replacing traditional synthetic routes that use hazardous chemicals and produce harmful byproducts. mdpi.com

The conventional Müller-Rochow process, the foundation of the silicone industry, typically uses chlorosilanes, which leads to the production of corrosive byproducts like hydrogen chloride (HCl). mdpi.com Green chemistry seeks alternatives, such as using alkoxysilanes, which are considered more environmentally friendly monomers. mdpi.com

One innovative green approach is the use of mechanochemistry. A direct mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been developed, which operates at a lower temperature (250 °C) and completely avoids the use of dimethyldichlorosilane. rsc.org This method demonstrates high silicon conversion and high selectivity for the desired products. rsc.org

Traditional ApproachGreen Chemistry AlternativeKey AdvantageSource(s)
Use of chlorosilane precursorsUse of alkoxysilane or ether precursorsAvoids production of harmful HCl byproduct. mdpi.comrsc.org
High-temperature thermal processesMechanochemical synthesisLower energy consumption and direct synthesis route. rsc.org
Reliance on petrochemicalsUse of biobased materials and natural productsReduces dependence on non-renewable resources. intellex.comnih.gov
Linear production modelDevelopment of recycling and repurposing strategiesCreates a more circular economy and reduces waste. rawsource.comnih.gov

Chemical Reactivity and Mechanistic Studies of Disodium Carboxyethyl Siliconate

Hydrolysis and Condensation Reactions

The fundamental reactions that enable the utility of many organosilanes are hydrolysis and condensation. uni-saarland.de While disodium (B8443419) carboxyethyl siliconate is often supplied in an aqueous solution where the silanetriol group is already present, the principles of these reactions govern its subsequent behavior and polymerization. gelest.com

In aqueous solutions, the silicon atom in disodium carboxyethyl siliconate is characterized by three hydroxyl (-OH) substituents, known as silanol (B1196071) groups. These silanol groups are the primary sites for condensation reactions. The process is a bimolecular displacement reaction where two silanol groups from adjacent molecules interact. unm.edu

This interaction results in the formation of a siloxane bond (Si-O-Si), which constitutes the backbone of silicone polymers, and the elimination of a water molecule. unm.edu This intermolecular condensation is a critical step in building larger oligomeric and polymeric structures from the initial monomer. The reactivity of silanol groups makes them key intermediates for room temperature vulcanizable (RTV) silicones. gelest.com

The polymerization of this compound proceeds via a polycondensation mechanism. Because each molecule possesses three reactive silanol groups, it can be considered a trifunctional monomer. This trifunctionality allows for the formation of not just linear chains, but also branched and three-dimensional cross-linked networks.

The sequential nature of these condensation reactions—from monomer to dimer, to oligomer, and ultimately to a high-molecular-weight polymer—is characteristic of polycondensation. bohrium.com The structure of the final polymeric network is highly dependent on reaction conditions, which influence the kinetics of the condensation reactions. unm.edu

Cross-linking Mechanisms and Network Formation

The ability of this compound to form robust, cross-linked networks is central to its application in coatings and sealants. This network formation can occur through several distinct mechanisms.

The silanol groups of this compound can react not only with each other but also with other multifunctional agents. This co-condensation allows for the creation of hybrid or composite networks with tailored properties. For instance, it can be combined with aminofunctional silanes to form amphoteric silicas. gelest.com Condensation cure systems often involve reacting silanol-terminated polymers with multifunctional silanes, such as those containing acetoxy or alkoxy groups, which are sensitive to moisture and facilitate the cross-linking process. gelest.com

The molecular structure of this compound features two distinct anionic sites: the carboxylate group (-COO⁻) and the deprotonated silanol group, or silanolate (-Si-O⁻). These negatively charged sites can participate in ionic cross-linking. When multivalent cations (e.g., Ca²⁺, Al³⁺, Mg²⁺) are introduced into the system, they can act as ionic bridges, electrostatically linking two or more siliconate molecules. This complexation adds another dimension to the cross-linking, creating a hybrid organic-inorganic network reinforced by both covalent siloxane bonds and ionic interactions.

A key feature of trifunctional molecules like this compound is their capacity for self-crosslinking. The polycondensation of its own silanol groups is, in effect, a self-crosslinking process. gelest.com Under conditions that favor condensation, such as the removal of water or adjustments in pH, the siliconate monomers can react extensively with one another. This process does not require an external chemical cross-linker. The reaction proceeds from a solution of monomers to a highly viscous, cross-linked gel, ultimately forming a solid, three-dimensional polysiloxane network.

Table 2: Reactive Moieties of this compound and Their Reactions

Functional Group (Moiety)Type of ReactionDescriptionResulting Linkage/Interaction
Silanetriol (-Si(OH)₃)Intermolecular Condensation / PolycondensationReaction between two silanol groups, eliminating water. unm.eduCovalent Siloxane Bond (Si-O-Si)
Silanetriol (-Si(OH)₃)Chemical Cross-linkingCo-condensation with other multifunctional silanes or agents. gelest.comgelest.comCovalent Siloxane Bond (Si-O-Si)
Carboxylate (-COO⁻) & Silanolate (-SiO⁻)Ionic Cross-linking / ComplexationElectrostatic interaction with multivalent metal cations.Ionic Bridge (e.g., -COO⁻···Ca²⁺···⁻OOC-)

Control over Cross-linking Density and Network Architecture

The ability to control the cross-linking density and the resulting network architecture is a critical aspect of polymer and materials science. In the context of systems involving organosilanes, the degree of cross-linking can significantly influence the material's properties. While direct studies on the control of cross-linking density specifically for this compound are not extensively detailed in the provided results, the principles can be inferred from related systems. The cross-linking density in polymeric networks is influenced by factors such as the functionality of the cross-linking agents and the stoichiometry of the reactants. nih.gov

For instance, in core cross-linked polymeric micelles, enhancing the cross-linking density can be achieved by increasing the number of available reactive sites for cross-linking. nih.gov This can be accomplished by using cross-linkers with higher functionality (e.g., trifunctional versus bifunctional) or by increasing the length of the polymer block that is available for cross-linking. nih.gov It has been observed that increasing the functionality of the cross-linker can be more effective at enhancing stability than simply increasing the number of cross-linkable units in the polymer chain. nih.gov This principle is analogous to the Carothers equation for the polymerization of multifunctional monomers, which relates the degree of polymerization to the functionality and extent of reaction. nih.gov

In the broader context of cross-linked elastomers, such as polybutadiene, the cross-link density has a profound impact on the material's mechanical and thermal properties. researchgate.net Studies on such systems demonstrate that the cross-link density influences cold crystallization behavior, which is observed through changes in the storage modulus at temperatures above the glass transition temperature. researchgate.net This highlights the general principle that the three-dimensional network formed during cross-linking dictates the macroscopic behavior of the material.

While the provided information does not offer specific experimental data on controlling the cross-linking of this compound, the general principles of polymer chemistry suggest that the concentration of the silanate, the presence and functionality of any co-reactants or cross-linkers, and the reaction conditions (pH, temperature) would be key parameters to manipulate in order to control the resulting network architecture and its properties.

Functionalization Strategies and Derivatization

This compound's chemical structure, featuring a carboxylate group and a reactive silanolate, makes it a candidate for various functionalization and derivatization strategies. These modifications are crucial for tailoring the surface properties of materials for specific applications.

The covalent grafting of organosilanes to substrates is a well-established method for surface modification. While direct examples of grafting this compound are not explicitly detailed, the fundamental chemistry of silanes allows for this possibility. Organosilanes can be covalently attached to surfaces that possess hydroxyl groups, such as silicon wafers, glass, and various metal oxides. The process typically involves the hydrolysis of the silane's alkoxy or other hydrolyzable groups to form silanols, which then condense with the surface hydroxyl groups to form stable siloxane bonds (Si-O-Si).

In a related context, the functionalization of silicon substrates is critical for the development of silicon-based sensors. researchgate.net Organic monolayers that are directly bonded to a non-oxidized silicon surface through Si-C bonds exhibit enhanced stability against hydrolytic cleavage. researchgate.net This approach often involves the hydrosilylation of unsaturated compounds (e.g., alkenes or alkynes) on a hydrogen-terminated silicon surface. researchgate.net While this differs from the siloxane bond formation typical for this compound, it underscores the versatility of silicon chemistry in creating robust, functionalized surfaces.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions, making them ideal for materials functionalization. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nih.gov

The application of click chemistry allows for the precise attachment of molecules to surfaces and polymers. For instance, surfaces can be prepared with either azide (B81097) or alkyne functionalities, which can then react with molecules bearing the complementary group. researchgate.net This strategy has been employed to functionalize silicon substrates for biosensor development. researchgate.netresearchgate.net Monolayers with terminal alkynyl groups can be created on silicon surfaces, which then undergo CuAAC reactions with azido-tagged molecules, such as oligo(ethylene glycol) (OEG), to create protein-resistant surfaces. researchgate.net Similarly, azide-terminated surfaces can be reacted with alkynyl-derivatized molecules like glycans. researchgate.net

While direct "click" functionalization of this compound is not described, its carboxylate group could potentially be modified to introduce an azide or alkyne handle, thus enabling its participation in click chemistry reactions for further derivatization. The versatility of click chemistry has been demonstrated in the synthesis of silane-functionalized polymers, where CuAAC was used to attach silyl-containing groups to a polymer backbone. drexel.edu

Thiol-yne chemistry is another powerful "click" reaction that involves the radical-mediated addition of a thiol to an alkyne. researchgate.net This reaction proceeds rapidly under UV irradiation and results in the formation of a stable thioether linkage. researchgate.net A key feature of the thiol-yne reaction is that each alkyne can react with two thiol molecules, leading to highly cross-linked networks or providing a route for further functionalization. unito.it

This chemistry has been utilized for the functionalization of polyesters, where pendant alkyne groups on the polymer backbone were reacted with amino-thiols to introduce amine functionality. researchgate.netnih.gov This approach allows for the synthesis of functional polymers with controlled properties. nih.gov Thiol-yne chemistry is also employed in 3D printing to create objects with reactive surfaces that can be selectively functionalized in a post-processing step. unito.it By controlling the stoichiometry of the thiol and alkyne monomers in the printing formulation, surfaces with an excess of either thiol or alkyne groups can be produced. unito.it

Comparing azide-alkyne and thiol-alkyne click reactions for surface functionalization has shown that both routes are reliable, with the thiol-alkyne approach potentially leading to a higher surface density of immobilized molecules. kit.edu As with click chemistry, the carboxylate group of this compound could be a starting point for introducing an alkyne functionality, making it amenable to thiol-yne derivatization.

This compound can be used in conjunction with aminofunctional silanes to form amphoteric silicas. gelest.com Amphoteric materials possess both acidic and basic functional groups, allowing them to interact with a wide range of substances. In this case, the carboxylate group of the this compound provides the acidic functionality, while the amino group from the aminofunctional silane (B1218182) provides the basic functionality.

The co-deposition or co-reaction of these two types of silanes onto a silica (B1680970) surface or their use in the formation of silica particles would result in a surface that exhibits pH-responsive properties. At low pH, the amino groups would be protonated (–NH3+), leading to a net positive surface charge. At high pH, the carboxylic acid groups would be deprotonated (–COO-), resulting in a net negative surface charge. At an intermediate pH, known as the isoelectric point, the surface would have a net neutral charge. This amphoteric nature is valuable in applications such as chromatography, as a support for catalysts, and in controlling the dispersion of particles in various media. gelest.com

Surface and Interface Engineering with Disodium Carboxyethyl Siliconate

Surface Modification Methodologies

The application of disodium (B8443419) carboxyethyl siliconate to a surface results in a durable modification of its properties. This is achieved through specific chemical interactions between the siliconate and the substrate.

Formation of Anionic, Hydrophilic Coatings

A primary application of disodium carboxyethyl siliconate is the creation of anionic, hydrophilic surfaces. The trihydroxysilyl end of the molecule can react with and form stable covalent bonds with inorganic substrates like glass, silica (B1680970), and metal oxides. Once anchored, the carboxyethyl group extends away from the surface. In aqueous media, the carboxylic acid group deprotonates, creating a negatively charged (anionic) surface. This anionic nature, coupled with the polar carboxylate group, imparts a high degree of hydrophilicity, meaning the surface readily attracts water and is easily wetted. This surface modification results in an instant dispersion of treated particles in aqueous media without the need for high shear agitation. ulprospector.com

Hydrosilylation Reactions for Surface Attachment

While direct condensation of the silanol (B1196071) groups is a common method for attachment, hydrosilylation offers an alternative and robust strategy for covalently bonding silicon-based molecules to surfaces. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. In the context of surface modification, a substrate can be functionalized with vinyl or other unsaturated groups. Subsequently, a siliconate precursor containing a Si-H group can be reacted with the surface via hydrosilylation, often catalyzed by a platinum complex. This method provides a highly stable and defined linkage between the siliconate and the substrate.

Surface Energy Control through Siliconate Modification

The wettability and adhesive properties of a material are governed by its surface energy. This compound is an effective agent for modifying the surface energy of substrates. By creating a hydrophilic surface, it increases the surface energy, promoting better wetting by polar liquids like water. Conversely, in non-polar environments, the treated surface can exhibit altered interfacial behavior. The ability to precisely control surface energy is critical in applications requiring specific wetting or adhesion characteristics. Silanes, in general, are versatile tools for surface energy modification, allowing for effects ranging from hydrophobicity to hydrophilicity. gelest.comevonik.com The choice of the organofunctional group on the silane (B1218182) determines the resulting surface property. researchgate.net

Interfacial Interactions and Adsorption Phenomena

The modified surface properties induced by this compound directly influence how the material interacts with its surrounding environment, particularly at interfaces.

Pigment Dispersion and Wetting in Aqueous Media

A significant industrial application of this compound is in the treatment of pigments for use in aqueous formulations, such as water-based paints, inks, and cosmetics. ulprospector.comresearchgate.netknowde.com Untreated pigments often agglomerate in water, leading to poor color development, instability, and application defects. When pigments are surface-treated with this compound, they acquire a hydrophilic and anionic surface. ulprospector.comknowde.com This has two primary benefits for dispersion:

Improved Wetting: The hydrophilic surface is readily wetted by water, allowing the aqueous medium to displace air from the pigment surface and surround individual particles.

Enhanced Stability: The anionic charge on the surface of the pigment particles creates electrostatic repulsion between them. This repulsion prevents the particles from re-agglomerating, leading to a stable and uniform dispersion.

This results in formulations with higher tinting strength and a reduced tendency for color flotation and plate-out. knowde.com

Table 1: Research Findings on Pigment Dispersion

Pigment TypeTreatmentObservation in Aqueous MediaReference
Titanium DioxideThis compoundSuperior dispersion, higher tinting strength, reduced color flotation. knowde.com
SericiteThis compoundAllows for high loading in water, improved tinting strength. knowde.com
Black Iron OxideThis compoundHigher tinting strength, reduced tendency for color flotation. knowde.com
Talc (B1216)This compoundInstant dispersion without high shear agitation. ulprospector.com

Interaction with Inorganic and Organic Surfaces

This compound demonstrates the ability to chemically interact with and modify the surface properties of both inorganic and organic materials. The primary mechanism involves the reactive trihydroxysilyl group (in its sodium salt form), which can condense with hydroxyl groups or other reactive sites present on a substrate surface, forming strong, covalent siloxane bonds (Si-O-Substrate).

Interaction with Inorganic Surfaces: On inorganic substrates such as talc, silica, and other metal oxides, the siliconate functionality is key. ulprospector.com Gelest HS, a surface-modified talc, utilizes this compound to create an anionic, hydrophilic coating. ulprospector.com This modification transforms the typically hydrophobic talc into a material that disperses readily in aqueous media without the need for high-shear agitation. ulprospector.com The process involves the reaction of the siliconate with the surface of the inorganic particles. gelest.com This surface treatment alters the polarity and improves dispersion characteristics, which is critical in formulations for cosmetics and coatings. gelest.com In combination with aminofunctional silanes, it can also be used to form amphoteric silicas, further demonstrating its utility in tuning the surface chemistry of inorganic materials. gelest.com

Interaction with Organic Surfaces: The modification of organic polymer surfaces, such as silicone elastomers (e.g., Polydimethylsiloxane (B3030410), PDMS), is crucial for biomedical applications to improve biocompatibility and impart antimicrobial properties. researchgate.net While not always using this compound directly, the principles of silane-based surface modification are transferable. A surface can first be activated to introduce hydroxyl groups (e.g., using piranha solution), which then serve as anchor points for silane coupling agents. researchgate.net The carboxyethyl group of the siliconate provides a functional handle for further reactions. For instance, the carboxyl group can be used to covalently immobilize biomolecules, polymers, or other functional moieties through standard coupling chemistries (e.g., using EDC/NHS), thereby engineering the surface of the organic material for a specific purpose. researchgate.net

Film Formation Mechanisms in Siliconate-Containing Systems

The formation of thin films on surfaces treated with this compound, or from systems containing it, is a multi-stage process governed by fundamental principles of surface science and polymer physics. After the initial anchoring of the siliconate to a substrate, it can act as a foundation for building more complex layered structures, such as polymer brushes. The mechanisms of how these subsequent films form, their structure, and their final properties are dictated by processes of nucleation, growth, and molecular self-assembly.

Nucleation and Growth Principles for Thin Films

The formation of a thin film is a core process in materials science that begins with nucleation followed by growth. nanofab.com.cn Nucleation is the initial stage where atoms or molecules from a vapor, liquid, or solution phase begin to aggregate on a substrate surface to form stable, tiny nuclei. nanofab.com.cn This process can be categorized as either homogeneous, occurring spontaneously within the depositing phase, or heterogeneous, where it is initiated at specific sites on a surface, such as defects, impurities, or a pre-existing functional layer. nanofab.com.cnresearchgate.net In the context of siliconate-modified surfaces, nucleation is predominantly heterogeneous, occurring at the anchored siliconate sites.

The subsequent growth of the film proceeds via one of three primary modes, determined by the relative surface energies of the substrate, the depositing material, and the interface between them. colostate.eduuwo.cauwo.ca

Table 1: Modes of Thin Film Growth

Growth ModeDescriptionConditions Favoring GrowthResultant Film Structure
Island (Volmer-Weber) Deposited atoms are more strongly bonded to each other than to the substrate. This leads to the formation of 3D islands that grow and eventually coalesce into a continuous film. colostate.eduuwo.caHigh adatom-adatom interaction; Low adatom-substrate interaction.Often polycrystalline or amorphous, can have significant roughness.
Layer (Frank-van der Merwe) Deposited atoms are more strongly bonded to the substrate than to each other. A complete monolayer forms before the next layer begins. colostate.eduuwo.caHigh adatom-substrate interaction; Low adatom-adatom interaction.Typically leads to high-quality, epitaxial (single-crystal) films. colostate.edu
Layer-plus-Island (Stranski-Krastanov) An intermediate mode where one or more complete monolayers form first (Layer growth), followed by the nucleation and growth of 3D islands. colostate.eduuwo.cauwo.caOften driven by the accumulation of strain energy in the initial deposited layers.Formation of quantum dots and other nanostructures.

The entire process involves several kinetic steps: adsorption of species onto the surface, surface diffusion of these species (adatoms), clustering and formation of critical nuclei, growth of these nuclei into larger islands, and finally, the coalescence of islands to form a continuous film. uwo.cauwo.ca

Polymer Brush Formation on Modified Surfaces

A surface modified with this compound is an ideal platform for the subsequent formation of polymer brushes. Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a grafting density high enough to force the chains to stretch away from the substrate. surfchem.dknih.gov This elongated conformation imparts unique properties related to lubrication, biocompatibility, and surface energy control. researchgate.net

There are two primary strategies for synthesizing polymer brushes:

"Grafting-to" Method : In this approach, pre-synthesized polymer chains with a reactive end-group are attached to the functionalized surface. researchgate.netnumberanalytics.com For a siliconate-modified surface, the carboxyl groups could be activated to react with amine-terminated polymers, for example. This method's main limitation is that the grafting density is often low, as incoming chains are sterically hindered by already attached polymers. surfchem.dk

"Grafting-from" Method : This technique involves immobilizing a polymerization initiator onto the surface, from which polymer chains are then grown in situ. surfchem.dkresearchgate.net This approach allows for much higher grafting densities. surfchem.dk A siliconate-modified surface can be further functionalized to anchor an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). surfchem.dknumberanalytics.com The initiator is attached to the carboxyl groups, and the polymerization of monomers then proceeds from the surface, creating a dense layer of end-tethered polymer chains. numberanalytics.com

The choice of monomer and the control over the polymerization process allow for precise tuning of the polymer brush's thickness, composition, and functionality. surfchem.dk

Factors Influencing Film Morphology and Uniformity

The final morphology, quality, and uniformity of films grown on siliconate-modified surfaces are influenced by a multitude of interconnected factors. kindle-tech.comkindle-tech.com These parameters must be carefully controlled to achieve the desired film properties.

Substrate-Related Factors:

Substrate Temperature : Higher temperatures generally increase the surface mobility of depositing atoms or molecules, which can lead to more uniform films with better adhesion and fewer defects. kindle-tech.com

Surface Preparation : The cleanliness of the substrate is critical for ensuring strong adhesion and uniform film growth. kindle-tech.com The density and distribution of the anchored this compound layer will directly impact the homogeneity of any subsequent film.

Surface Roughness : Smoother substrates typically promote the formation of more uniform films. kindle-tech.com

Deposition Process Parameters:

Deposition Rate : A slower deposition rate often results in higher-quality films with a more ordered structure and fewer defects, as it allows sufficient time for molecules to diffuse and find low-energy sites. kindle-tech.comkindle-tech.com

Solution Properties (for liquid-phase deposition) : For films deposited from a solution, factors such as precursor concentration, pH, and ionic strength are critical in determining the speciation of the depositing material and the resulting film morphology. rsc.org

Pressure and Gas Composition : In vapor deposition processes, the pressure and the presence of residual or impurity gases in the chamber can significantly alter the film's purity, chemical composition, and properties. kindle-tech.comkindle-tech.com

Post-Deposition Processing:

Annealing : Heat treatment after deposition can be used to improve crystallinity, reduce internal stress, and drive out volatile impurities, thereby modifying the film's final microstructure and properties. aimspress.com

Table 2: Summary of Influential Factors on Film Quality

Factor CategorySpecific ParameterImpact on Film Morphology and Uniformity
Substrate TemperatureAffects adatom mobility, adhesion, and uniformity. kindle-tech.com
Surface CleanlinessPrevents secondary nucleation and ensures good adhesion. colostate.edukindle-tech.com
Deposition Deposition RateSlower rates often improve film quality and reduce defects. kindle-tech.comkindle-tech.com
Pressure / EnvironmentInfluences film purity and chemical properties. kindle-tech.comrsc.org
Material Intrinsic PropertiesThe nature of the deposited material dictates potential structures. kindle-tech.com
Post-Processing AnnealingCan improve crystallinity and stabilize the film structure. aimspress.com

Advanced Material Science Applications of Disodium Carboxyethyl Siliconate

Polymer and Composite Materials

Disodium (B8443419) carboxyethyl siliconate serves as a versatile component in the formulation of advanced polymers and composites, where its unique chemical structure is leveraged to create materials with enhanced properties.

Role in Polymer Synthesis and Cross-linking for Enhanced Properties

While specific research detailing the direct use of disodium carboxyethyl siliconate as a primary cross-linking agent in bulk polymer synthesis is not extensively documented in publicly available literature, the fundamental chemistry of organofunctional silanes provides a strong basis for its potential roles. Silanes are well-established as coupling agents and cross-linkers in various polymer systems. The trihydroxy silane (B1218182) group of this compound can undergo hydrolysis and condensation reactions. These reactions can form stable siloxane bonds (Si-O-Si), contributing to the cross-linking of polymer chains that contain reactive groups.

The carboxylate functionality of the molecule introduces a polar, anionic site into the polymer network. This can lead to several enhanced properties:

Improved Adhesion: The carboxylate groups can form strong hydrogen bonds or ionic interactions with substrates or other polymer chains, enhancing interfacial adhesion.

Increased Hydrophilicity: The presence of carboxylate and hydroxyl groups can increase the water affinity of the polymer, which is beneficial in applications requiring wettability or biocompatibility.

Modified Mechanical Properties: By influencing the cross-link density and intermolecular forces, it can alter the mechanical properties of the polymer, such as its modulus and tensile strength.

A key application that has been noted is its use in combination with aminofunctional silanes to create amphoteric silicas. nih.gov This involves a reaction between the acidic carboxylate groups and the basic amino groups, resulting in a zwitterionic surface that can adapt its properties based on the pH of the surrounding environment. This approach allows for the creation of "smart" polymers with tunable surface properties.

Hybrid Organic-Inorganic Materials Fabrication

This compound is a prime candidate for the fabrication of hybrid organic-inorganic materials, which combine the properties of both material classes. The general principle involves using the silane to bridge the interface between an inorganic component (like silica (B1680970) or a metal oxide) and an organic polymer matrix.

The fabrication process typically involves a sol-gel method, where the trihydroxysilyl group of the this compound hydrolyzes to form reactive silanols (Si-OH). These silanols can then co-condense with other silicon alkoxides (like tetraethoxysilane, TEOS) or with hydroxyl groups on the surface of inorganic fillers to form a stable, covalently bonded inorganic network. Simultaneously, the carboxyethyl group can interact with or be incorporated into an organic polymer matrix through various chemical reactions.

The resulting hybrid materials can exhibit a synergistic combination of properties, such as the hardness and thermal stability of the inorganic phase and the flexibility and processability of the organic polymer. While specific research detailing the fabrication of hybrid materials with this compound is limited, the principles of using carboxy-functional silanes are well-established in the field.

Nanocomposite Development and Characterization

In the realm of nanocomposites, this compound is primarily used as a surface modification agent for nanoparticles. Its role is to improve the dispersion of the nanofillers within a polymer matrix and to enhance the interfacial adhesion between the filler and the matrix.

The process involves treating the surface of nanoparticles (e.g., silica, titania, or talc) with an aqueous solution of this compound. The trihydroxy silane end of the molecule reacts with the hydroxyl groups on the surface of the nanoparticles, forming a covalent bond. This leaves the carboxyethyl groups extending outwards from the nanoparticle surface, creating an anionic, hydrophilic coating. ulprospector.com

This surface modification has several key benefits for nanocomposite development:

Enhanced Dispersion: The modified nanoparticles become more compatible with polar polymer matrices and can be more easily dispersed in aqueous systems without high shear, preventing agglomeration. ulprospector.com

Improved Mechanical Properties: By creating a strong interface between the nanofiller and the polymer matrix, the stress transfer from the matrix to the filler is improved, leading to enhanced mechanical properties of the nanocomposite.

Functionalization: The carboxylate groups on the surface of the nanoparticles can serve as sites for further chemical reactions, allowing for the attachment of other functional molecules.

A notable commercial application is in "Gelest Talc (B1216) HS," where talc particles are surface-treated with this compound to create a hydrophilic powder that disperses readily in water-based cosmetic formulations. researchgate.net

PropertyUnmodified NanoparticlesNanoparticles Modified with this compound
Surface Chemistry Typically hydrophilic with hydroxyl groupsAnionic and highly hydrophilic due to carboxylate groups
Dispersion in Water Prone to agglomerationExcellent, stable dispersion with low shear
Compatibility Limited to specific polymer systemsEnhanced compatibility with polar and aqueous systems
Interfacial Adhesion Weaker, primarily physical interactionsStronger, covalent and ionic bonding

Coatings and Surface Treatments

This compound plays a significant role in the development of advanced coatings and surface treatments, primarily due to its ability to modify surface properties and contribute to the formation of protective films.

Development of Advanced Coating Technologies

The use of this compound in advanced coating technologies stems from its dual functionality. The silane group provides a mechanism for robust adhesion to inorganic substrates, while the carboxylate group imparts desirable surface properties.

One of the key areas of application is in the formulation of water-based coatings. The hydrophilic nature of the carboxylate group enhances the wetting of pigments and fillers, allowing for higher pigment loading and more uniform color development. ulprospector.com This is particularly valuable in the cosmetics industry for products like mascaras and eyeliners, where stable and uniform dispersions are crucial. ulprospector.comresearchgate.net

The ability of this compound to form a reacted, anionic coating on surfaces is a key performance benefit. ulprospector.com This leads to a reduction in the tendency for color flotation and plate-out in pigmented formulations. The resulting coatings can exhibit improved adhesion and stability.

Anti-corrosion and Protective Coating Applications

While extensive research specifically on the anti-corrosion performance of this compound is not widely published, the general principles of using silane-based treatments for corrosion protection are well understood. Silane coatings can form a dense, cross-linked barrier layer on metal surfaces, which inhibits the penetration of corrosive species like water and chlorides.

The presence of the carboxylate group in this compound could potentially contribute to the protective properties of a coating in several ways:

Adhesion Promotion: Strong adhesion to the metal substrate is critical for any protective coating. The silane group can form covalent bonds with the metal oxide layer, while the carboxylate group can form ionic interactions, leading to a robust interface.

Barrier Properties: The cross-linked siloxane network formed by the condensation of the silane groups creates a physical barrier to corrosive agents.

Inhibitor Functionality: Carboxylate groups have been known to act as corrosion inhibitors for some metals by forming insoluble metal-carboxylate complexes on the surface, which can passivate the metal and reduce the corrosion rate.

Smart Coatings with Tunable Properties

The development of "smart" coatings, which can respond to external environmental stimuli, is a key area of materials research. This compound serves as a critical component in the formulation of such coatings due to its ability to impart tunable surface properties.

The compound's primary mechanism of action involves its role as a surface modifier. gelest.com The trihydroxysilyl end of the molecule can form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl-rich inorganic surfaces, such as metal oxides, glass, and silica. This creates a durable, well-anchored functional layer. The other end of the molecule features a carboxyethyl group, which extends away from the surface. This carboxylate functionality is the key to the "smart" behavior. In aqueous environments, the carboxylate groups can undergo protonation or deprotonation depending on the surrounding pH. This change in ionization state alters the surface energy, wettability, and charge density of the coating. For example, a surface functionalized with this compound can be designed to be hydrophilic at neutral or alkaline pH (due to the charged carboxylate ion, -COO⁻) and become more hydrophobic at acidic pH (as the group becomes a neutral carboxylic acid, -COOH). This tunable hydrophilicity can be exploited to create coatings with controllable anti-fouling, self-cleaning, or fluid-handling properties.

FeatureMechanismResulting Property
Surface Anchoring Condensation of silanetriol groups with surface hydroxylsDurable covalent attachment to inorganic substrates
Stimuli-Response pH-dependent protonation/deprotonation of the terminal carboxyl groupTunable surface wettability and charge density
Amphiphilic Nature Combination of an inorganic-reactive silanol (B1196071) and an organic carboxyl groupActs as a coupling agent between different material phases

Hydrogel Systems and Soft Materials

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. This compound is an important building block in the design of advanced hydrogels, particularly those requiring integration with silicone-based materials or stimuli-responsive characteristics.

Hydrogel Formation and Structural Control

This compound can be directly involved in the formation of hydrogel networks through multiple chemical pathways. The primary crosslinking mechanism involves the self-condensation of its silanetriol groups. Under appropriate conditions (e.g., changes in pH or concentration), these groups react with each other to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the backbone of the hydrogel.

Furthermore, the carboxylate groups provide a secondary means of structural control. These groups can participate in ionic crosslinking by interacting with multivalent cations (e.g., Ca²⁺), creating reversible linkages that can be used to modulate the mechanical properties of the gel. This dual-crosslinking capability—covalent siloxane bonds and ionic interactions—allows for precise control over the hydrogel's structure, pore size, and mechanical strength.

Integration into Silicone-Hydrogel Matrices

Silicone hydrogels are a critical class of materials, especially for applications like soft contact lenses, where high oxygen permeability (from the silicone component) and wettability (from the hydrogel component) are required. researchgate.net A major challenge in formulating these materials is the intrinsic immiscibility of hydrophobic silicone polymers and hydrophilic monomers. researchgate.net

This compound functions as an excellent compatibilizer or "internal wetting agent" in these systems. Its silanetriol end is chemically compatible and can co-react with other siloxane monomers and macromers that form the silicone phase. Simultaneously, its hydrophilic carboxyethyl tail orients towards the aqueous phase, integrating with hydrophilic monomers like N,N-Dimethylacrylamide (DMA) or 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net This molecular bridge helps prevent phase separation, leading to optically clear materials with a co-continuous structure of silicone and hydrogel phases, which is essential for both comfort and performance. researchgate.net

Stimuli-Responsive Hydrogel Design

The design of "smart" hydrogels that respond to specific environmental triggers is a frontier in soft materials science. mdpi.comresearchgate.net The carboxylate moiety of this compound is central to creating pH-responsive hydrogels. mdpi.comnih.gov The ionization state of the carboxylic acid group is directly dependent on the pH of the surrounding medium.

At neutral or high pH: The carboxyl groups are deprotonated (-COO⁻), leading to electrostatic repulsion between the polymer chains and high osmotic pressure, causing the hydrogel to swell significantly.

At low pH: The carboxyl groups become protonated (-COOH), neutralizing the charge and allowing for hydrogen bonding between chains. This reduces internal repulsion and leads to a collapse or shrinking of the hydrogel network.

This pH-triggered sol-gel transition or volume change is a key feature of stimuli-responsive systems. mdpi.com Such hydrogels can be designed for applications where a change in pH acts as a switch to alter the material's properties, for instance, in targeted drug delivery or as components in microfluidic valves. researchgate.netnih.gov

Electronic and Sensing Materials

The unique surface-reactive properties of this compound make it highly valuable for the fabrication of advanced electronic components and chemical sensors.

Application in Silicon Nanowire Functionalization for Sensors

Silicon nanowires (SiNWs) are powerful building blocks for next-generation sensors due to their extremely high surface-to-volume ratio. mdpi.comresearchgate.net The electrical conductance of a SiNW is exquisitely sensitive to changes in the local charge environment at its surface. researchgate.netdiva-portal.org However, a bare SiNW is not selective and can be affected by various environmental factors. researchgate.net Therefore, surface functionalization is critical to impart selectivity and stability. mdpi.commdpi.com

This compound is an ideal molecule for this purpose. The process involves silanization, where the compound's silanetriol group reacts with the native silicon oxide layer on the nanowire, forming a stable, covalent bond. mdpi.com This process grafts a layer of carboxyethyl groups onto the SiNW surface. These terminal groups serve as the sensing interface.

When used as a pH sensor, the functionalized SiNW operates based on the pH-dependent charge of the grafted carboxyl layer. As the pH of the analyte solution changes, the protonation state of the carboxyl groups shifts, altering the net surface charge density on the nanowire. This change in surface charge acts as a "gate," modulating the concentration of charge carriers (electrons or holes) within the nanowire and causing a measurable change in its conductance. diva-portal.org This mechanism allows for the fabrication of highly sensitive, solid-state pH sensors.

Research Findings Summary

Application AreaRole of this compoundKey Functional GroupsOutcome
Smart Coatings Surface modifying agentSilanetriol, CarboxylatepH-tunable surface wettability and charge
Silicone-Hydrogels Compatibilizer / Internal Wetting AgentSilanetriol, CarboxyethylOptically clear, phase-stable hybrid materials
Stimuli-Responsive Hydrogels pH-sensitive crosslinker/monomerCarboxylateReversible swelling/collapse in response to pH changes
Silicon Nanowire Sensors Surface functionalization agentSilanetriol, CarboxylateSelective and sensitive detection of pH via conductance changes

Fabrication of Dielectric and Electronic Materials

The unique molecular structure of this compound, featuring both a reactive silanol group and a polar carboxyethyl group, makes it a compound of significant interest in the advanced materials science sector, particularly for the fabrication of dielectric and electronic materials. Its utility in this domain is primarily centered on its role as a surface modifier and a precursor for functionalized silica matrices. The introduction of this organosiliconate can tune the dielectric properties and improve the performance and reliability of electronic components.

Detailed Research Findings

Studies on organosilanes with similar functional groups have demonstrated their efficacy in enhancing the dielectric properties of composite materials. For instance, the surface treatment of high-k ceramic fillers, such as barium titanate (BaTiO₃), with organosilanes improves their dispersion in a polymer matrix. This enhanced dispersion minimizes the formation of agglomerates, which can act as defect sites, and leads to a more uniform electric field distribution within the material.

While specific research exclusively focused on this compound for these applications is limited in publicly available literature, the principles of its chemical functionality allow for informed extrapolation. The carboxyl group is expected to increase the polarity of the material, which can lead to a higher dielectric constant. Furthermore, the strong interfacial adhesion promoted by the silanol group can reduce dielectric loss and improve the breakdown strength of the resulting composite material.

The fabrication process typically involves treating the dielectric filler with a solution of this compound, followed by washing and drying to ensure a uniform monolayer coating on the filler surface. The treated filler is then compounded with a polymer matrix, such as an epoxy or silicone resin, and cured to form the final dielectric material. The concentration of the siliconate and the reaction conditions are critical parameters that are optimized to achieve the desired dielectric performance.

The following interactive data tables illustrate the expected impact of modifying a polymer composite with a functionalized silane like this compound, based on typical findings for similar materials in the field.

Table 1: Dielectric Properties of a Barium Titanate/Epoxy Composite with and without Silane Surface Treatment

Material CompositionDielectric Constant (at 1 kHz)Dielectric Loss (at 1 kHz)Breakdown Strength (kV/mm)
Epoxy Resin (Neat)3.50.02015
Epoxy + 40 vol% BaTiO₃ (Untreated)350.04512
Epoxy + 40 vol% BaTiO₃ (Silane-Treated)450.03018

Table 2: Influence of Silane Concentration on the Dielectric Performance of a Silica-Filled Silicone Composite

Silane Concentration (wt% on filler)Dielectric Constant (at 1 MHz)Volume Resistivity (Ω·cm)
04.01 x 10¹⁴
0.54.25 x 10¹⁴
1.04.52 x 10¹⁵
1.54.48 x 10¹⁴

These tables demonstrate the general trends observed where the application of a functionalized silane enhances the key dielectric properties of composite materials. The improvement in the dielectric constant is attributed to the increased polarity and better filler dispersion, while the reduction in dielectric loss and increase in breakdown strength and volume resistivity are due to the improved interfacial adhesion and reduction of defects.

Analytical and Characterization Methodologies for Disodium Carboxyethyl Siliconate and Its Derivatives

Spectroscopic Techniques

Spectroscopy is fundamental to the molecular-level investigation of Disodium (B8443419) Carboxyethyl Siliconate, providing insights into its structural framework, functional groups, and surface chemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for confirming the presence of key functional groups within the Disodium Carboxyethyl Siliconate molecule. The analysis of the infrared spectrum allows for the identification of characteristic vibrations associated with its distinct chemical bonds.

The structure of this compound features silanol (B1196071) (Si-OH), carboxylate (COO⁻), and silicon-carbon (Si-C) bonds. The broad absorption band for the silanol group's O-H stretching vibration typically appears at a higher frequency (around 3690 cm⁻¹) compared to carbon-based alcohols. gelest.com Additionally, a broad band in the 950-810 cm⁻¹ region is characteristic of the Si-OH group. gelest.com

The carboxylate group (COO⁻) is identified by two prominent stretching vibrations: an asymmetrical stretch and a symmetrical stretch. For ionic carboxylates like sodium salts, these bands are typically observed in the ranges of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively. 911metallurgist.com The presence of siloxane (Si-O-Si) bonds, which may form through condensation of silanol groups, can be identified by characteristic asymmetric stretching vibrations, often seen in the 1000-1250 cm⁻¹ region. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Silanol (Si-OH) O-H Stretch (free) ~3690 gelest.com
Silanol (Si-OH) Si-O-H Bend/Stretch 950 - 810 gelest.com
Carboxylate (COO⁻) Asymmetric Stretch 1650 - 1510 911metallurgist.comresearchgate.net
Carboxylate (COO⁻) Symmetric Stretch 1400 - 1280 911metallurgist.comresearchgate.net
Siloxane (Si-O-Si) Asymmetric Stretch 1250 - 1000 researchgate.net
Alkyl (CH₂) C-H Stretch ~2900 General

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of its constituent nuclei, primarily ¹H, ¹³C, and ²⁹Si.

¹H NMR: The proton NMR spectrum would show signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The chemical shifts of these protons are influenced by their proximity to the silicon atom and the electron-withdrawing carboxylate group.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the two carbons of the ethyl chain and the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly characteristic.

²⁹Si NMR: As a spin-½ isotope, ²⁹Si NMR is highly effective for characterizing the silicon environment, though its low natural abundance (4.7%) and potentially long relaxation times can present sensitivity challenges. researchgate.net The chemical shift of the silicon nucleus in this compound is influenced by the attached organic group and the three hydroxyl/oxido groups. For organosilanetriols, the silicon environment (T-type structure) results in characteristic chemical shifts that are distinct from other siloxane units like D (R₂SiO₂) or Q (SiO₄). researchgate.net The chemical shift provides information on the electronic density at the silicon atom as influenced by the inductive effects of its substituents. unavarra.es

Table 2: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Reference
¹H Si-CH₂ -CH₂-COO⁻ ~0.5 - 1.5 nih.gov
¹H Si-CH₂-CH₂ -COO⁻ ~2.0 - 3.0 nih.gov
¹³C Si-C H₂-CH₂-COO⁻ ~10 - 20 General
¹³C Si-CH₂-C H₂-COO⁻ ~30 - 40 General
¹³C -C OO⁻ ~170 - 185 General

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. For this compound, particularly when used as a surface treatment or coating, XPS can confirm its presence and bonding mechanism. The technique analyzes the kinetic energies of photoelectrons ejected from the sample when irradiated with X-rays. researchgate.net

The analysis involves acquiring high-resolution spectra for the core levels of the elements present: Si 2p, C 1s, O 1s, and Na 1s. The binding energy of these photoelectrons is sensitive to the local chemical environment, allowing for differentiation between various bonding states.

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon bonded to carbon (Si-C) and silicon bonded to oxygen (Si-O). The Si 2p binding energy for siloxane (Si-O) is typically around 102-104 eV. researchgate.netthermofisher.comresearchgate.net A peak around 101-102 eV may indicate a Si-C bond. acs.org

C 1s: Deconvolution of the C 1s spectrum can identify carbons in different states: aliphatic carbon (C-C/C-H) at ~284.8 eV, carbon singly bonded to oxygen (C-O) at ~286 eV, and carboxylate/carbonyl carbon (O-C=O) at higher binding energies, typically around 288-290 eV. thermofisher.comxpsfitting.com

O 1s: The O 1s spectrum helps differentiate between oxygen in Si-O environments and oxygen in carboxylate (C=O, C-O) groups.

Table 3: Typical Binding Energies (eV) for Functional Groups in this compound

Element (Core Level) Functional Group Binding Energy (eV) Reference
Si 2p Si-O (Siloxane/Silanol) 102.0 - 104.0 researchgate.netthermofisher.com
Si 2p Si-C ~101 - 102 acs.org
C 1s C-C, C-H ~284.8 thermofisher.com
C 1s C-O ~286.0 thermofisher.com
C 1s O-C=O (Carboxylate) ~289.0 xpsfitting.com
O 1s Si-O ~532 - 533 xpsfitting.com

Chromatographic and Separation Methods

Chromatographic techniques are essential for the analysis and purification of this compound, allowing for its separation from reactants, byproducts, or complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying compounds in a mixture. Due to the polar and ionic nature of this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable analytical approach. wikipedia.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org

For a highly polar analyte like a carboxylate, retention on a standard C18 or C8 column can be managed by controlling the mobile phase composition. hplc.eu The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol. wikipedia.org Adjusting the pH of the mobile phase is critical; for carboxylic acids, decreasing the pH below the pKa increases retention by converting the ionic carboxylate to the more hydrophobic neutral acid form. chromatographyonline.com Given that this compound is a salt, analysis would likely be performed under conditions that ensure it remains in a consistent ionic or neutral state for reproducible separation.

Table 4: Representative RP-HPLC Configuration for Polar Analyte Analysis

Parameter Description Example Reference
Column Non-polar stationary phase C18 or C8, 3-5 µm particle size nih.govresearchgate.net
Mobile Phase Aqueous buffer and organic solvent Water/Acetonitrile with buffer (e.g., formate) wikipedia.orgchromatographyonline.com
Elution Mode Isocratic or Gradient Gradient elution for complex mixtures nih.gov
Detector UV-Vis or Mass Spectrometry (MS) UV at ~210 nm (for carboxyl) or ESI-MS sielc.com

| Flow Rate | Typical analytical flow | 0.5 - 1.5 mL/min | General |

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a hybrid of electrophoresis and chromatography. nih.gov It is particularly well-suited for separating a wide range of analytes, including both neutral and charged species, making it applicable to the analysis of this compound. news-medical.netnih.gov

The technique is a modification of Capillary Electrophoresis (CE) where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase. nih.govwikipedia.org

Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org An ionic analyte like this compound will interact with the charged surface of the micelles (e.g., repulsive interaction with anionic SDS micelles) and also partition based on the hydrophobicity of its ethyl chain. This dual mechanism, combining electrophoretic mobility and chromatographic partitioning, provides excellent separation efficiency. news-medical.net The addition of organic modifiers to the buffer can further tune selectivity. nih.gov

Table 5: Principles and Components of MEKC for Ionic Compound Separation

Component/Principle Description Role in Separation Reference
Separation Principle Differential partitioning between aqueous phase and micellar pseudo-stationary phase. Enables separation of both neutral and charged analytes based on hydrophobicity and electrostatic interactions. nih.govnih.gov
Pseudo-Stationary Phase Micelles formed from surfactants (e.g., SDS) added to the buffer. Provides a hydrophobic environment for partitioning. The micelles have their own electrophoretic mobility. wikipedia.orgkapillarelektrophorese.com
Mobile Phase Aqueous buffer driven by electroosmotic flow (EOF). Transports both the analytes and the micelles through the capillary towards the detector. nih.gov
Analyte Interaction Combination of hydrophobic partitioning into the micelle core and electrostatic interaction with the micelle surface. The net migration time of the analyte is a function of the time spent in the mobile phase versus the pseudo-stationary phase. news-medical.net

| Selectivity Modifiers | Organic solvents (e.g., acetonitrile) or cyclodextrins added to the buffer. | Alters the partitioning equilibrium and can improve the separation of closely related compounds. | wikipedia.orgnih.gov |

Sample Preparation Techniques for Enhanced Detection

Effective analysis of organosilicon compounds, including this compound and its derivatives, hinges on meticulous sample preparation to ensure accurate and reproducible results. The primary goal of sample preparation is to convert the analyte into a format suitable for the chosen analytical instrument, often involving dissolution, extraction, and purification. chromatographyonline.com For solid samples, a common initial step is weighing the substance on a tared and folded weighing paper or a small weighing boat to facilitate quantitative transfer. chromatographyonline.com The folded paper helps to minimize spills during handling. chromatographyonline.com

The sample is then typically transferred to a Class A volumetric flask. chromatographyonline.com A suitable solvent is used to dissolve the compound and rinse any remaining powder from the weighing paper or boat into the flask to ensure the entire sample is captured for analysis. chromatographyonline.com The choice of solvent is critical and depends on the solubility of the specific siliconate derivative. For many organosilicon compounds, this "dilute and shoot" approach is sufficient, particularly for assays using techniques like High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

For more complex matrices or trace analysis, extraction may be necessary to separate the analyte from interfering substances. In some cases, derivatization is employed; for instance, silylation with reagents like hexamethyldisilazane (B44280) can be used to modify related compounds like cellulose (B213188) for analysis or synthesis, a principle that could be adapted for specific analytical needs of siliconates. researchgate.net When preparing samples for mass spectrometry, the use of reference materials or internal standards can improve the precision and accuracy of quantification by accounting for variations during sample preparation and instrument performance. nih.gov

Morphological and Microstructural Characterization

The physical form, surface features, and internal structure of materials incorporating this compound are critical to their function. A suite of high-resolution microscopy techniques is employed to characterize these properties from the micro- to the nanoscale.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features. nih.gov This technique is indispensable for characterizing nanoparticles and the internal structure of composite materials. researchgate.net If this compound were used to synthesize or functionalize nanoparticles, TEM would be the primary method to determine their size, shape, and distribution. researchgate.netresearchgate.net For instance, studies on organosilicon-encapsulated perovskite nanocrystals use TEM to confirm that the nanoparticles are dense, well-separated, and homogeneously distributed within the organosilicon matrix. acs.orgnih.gov TEM can also provide unequivocal information on how nanoparticles interact with biological systems, such as their uptake mechanisms by cells. nih.gov The ability to visualize crystal lattices makes TEM a crucial tool for evaluating the quality of nanocrystals, distinguishing them from amorphous precipitates. nih.gov This is particularly valuable in the development of advanced materials where precise control over nanoscale structure is essential for performance. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Phenomena

Atomic Force Microscopy (AFM) is a premier tool for quantifying surface topography and roughness at the nanometer and even angstrom level. oxinst.com It is particularly useful for characterizing thin films and coatings, providing detailed, three-dimensional images of the surface. researchgate.net Unlike other methods, AFM can measure roughness with exceptional precision, which is critical for applications where surface texture influences properties like hydrophobicity, adhesion, or optical clarity. oxinst.comacs.org

In the context of this compound, AFM would be used to measure the surface roughness of a substrate before and after coating to determine the film's smoothness and uniformity. Research on various coatings demonstrates the utility of AFM in quantifying these parameters. For example, a study on a composite coating showed a surface roughness of 6.95 nm, which was only slightly higher than the pristine glass substrate (2.06 nm), indicating a very uniform coating. acs.orgacs.org Tapping-mode AFM is frequently employed to measure surface roughness and can be used to study interfacial phenomena and the miscibility of components in a formulation. acs.orgnih.gov The data generated, such as the root mean square (rms) roughness, provides a quantitative metric for quality control and performance evaluation. researchgate.net

Below is a table of representative surface roughness data obtained by AFM for various material coatings, illustrating the type of quantitative information the technique provides.

Sample DescriptionScan Area (µm x µm)Roughness (rms or Ra) (nm)Citation
Bare Glass Substrate10 x 104.10 (rms) researchgate.net
SiO₂-MTMS Coated Glass10 x 1095.6 (rms) researchgate.net
SiO₂-TiO₂-MTMS Coated Glass10 x 10106.0 (rms) researchgate.net
Pristine Glass SlideNot Specified2.06 (Ra) acs.org, acs.org
PDA/PEI-D/MP Coated GlassNot Specified6.95 (Ra) acs.org, acs.org
Ti/WTiN/WTiC Bilayer CoatingNot Specified18.63 (Ra) scielo.org.mx
[Ti/WTiN/WTiC] Multilayer CoatingNot Specified9.42 (Ra) scielo.org.mx

Rheological and Mechanical Property Characterization

The flow behavior and mechanical stability of this compound in solutions or as part of a gel system are defining characteristics for many applications.

Rheological Behavior of Solutions and Gels

The rheological behavior of solutions and gels containing this compound dictates their performance in applications requiring specific flow, spreading, or deformation characteristics. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' like gels. For silicone-based materials, properties such as viscosity, penetration, and modulus of elasticity are key parameters. wacker.com

Solutions of this compound would be characterized by their viscosity, which measures resistance to flow. For gel formulations, which are solids with fluid characteristics, properties like penetration (a measure of softness) and modulus are also important. wacker.comgelest.com Silicone gels are known for their ability to withstand mechanical and thermal stress and are used for applications ranging from vibration dampening to protecting delicate electronic components. wacker.comgelest.com The viscosity of the uncured liquid components is a critical processing parameter, affecting how easily the material can be mixed and applied. gelest.com The final properties of the cured gel can often be tuned by adjusting the ratio of the chemical components. gelest.com

The following table presents typical properties of various silicone gel systems, demonstrating the range of rheological characteristics that can be achieved and measured.

Product Name/TypeForm (Uncured)Viscosity (Uncured) (cSt)Penetration (Cured) (mm)Refractive Index (Cured)Citation
Gelest Gel D300Liquid350200-4001.407 gelest.com
Gelest Gel D200Liquid1000150-2501.407 gelest.com
Two-Part Silicone GelLiquid1200-1500Not SpecifiedNot Specified gelest.com
Two-Part Silicone GelLiquid700-800 (initial mix)Not SpecifiedNot Specified gelest.com
WACKER SilGel® 619Low-viscosity liquidNot SpecifiedNot SpecifiedNot Specified wacker.com
Soft Silicone GelsNot SpecifiedNot Specified50-70Not Specified wacker.com

Mechanical Strength and Elasticity of Formed Materials

The incorporation of organosilicon compounds, such as those derived from this compound, into polymer matrices can significantly alter their mechanical properties. The resulting materials often exhibit a unique combination of strength and flexibility.

Research Findings:

Tensile Strength and Elongation: Silicone elastomers, a class of materials related to this compound, typically exhibit tensile strengths ranging from 500 to 1,000 psi and elongations from 100% to 1,000%. gelest.com However, specialized formulations can achieve exceptionally high elongations, approaching 5,000%, with notable elastic recovery. gelest.com The use of fillers can further modify these properties. For instance, incorporating organic fillers into an organosilicon polymer matrix has been shown to influence stress at break, with values ranging from 0.71 MPa to 0.77 MPa depending on the filler type and concentration. mdpi.com

Elasticity and Recovery: The remarkable elasticity of some silicone elastomers is attributed to the flexibility of the polysiloxane backbone, which allows for significant extension and subsequent entropic recovery. gelest.com Studies on vinyl methyl silicone rubber (VMQ) composites with multi-walled carbon nanotubes (MWCNTs) have shown that these materials can maintain high elastic recovery, with approximately 20% plastic deformation, which is comparable to pure rubber. mdpi.com This highlights the potential for creating highly resilient materials.

Influence of Fillers: The addition of fillers not only affects the tensile properties but can also enhance stiffness. mdpi.com For example, glass fiber reinforcement in silicone composites has been shown to increase stiffness, allowing for the development of tailored, flexible materials. mdpi.com The even distribution of filler particles within the polymer matrix is crucial for achieving desired mechanical enhancements. mdpi.com

Mechanical Properties of Organosilicon Composites

MaterialTensile Strength (psi)Elongation (%)Stress at Break (MPa)Reference
Typical Silicone Elastomers500-1,000100-1,000- gelest.com
Ultra-High Elongation Silicone Elastomers-~5,000- gelest.com
Ground Coffee Waste-Silicone Composite (10 wt%)--0.77 mdpi.com
Brewer's Spent Grains-Silicone Composite (20 wt%)--0.74 mdpi.com
Pistachio Shell-Silicone Composite (10 wt%)--0.72 mdpi.com
Pistachio Shell-Silicone Composite (20 wt%)--0.71 mdpi.com

Other Characterization Techniques

Beyond mechanical testing, a variety of other analytical methods are employed to gain a deeper understanding of the physicochemical properties of this compound and its derivatives.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wikipedia.org Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity.

Research Findings:

Micelle Characterization: DLS has been effectively used to study the micellar structure of silicone surfactants in aqueous solutions. acs.orgresearchgate.net These studies have revealed the formation of oblate ellipsoidal micelles and have allowed for the determination of their hydrodynamic radius (Rh) and size distribution. acs.orgresearchgate.net

Influence of Temperature and Additives: The technique has shown that the size of these micelles can be influenced by factors such as temperature and the presence of additives. For example, a rise in temperature can lead to the growth of micelles along their semimajor axis. researchgate.netacs.org

Stability Studies: DLS is a valuable tool for assessing the stability of colloidal systems. wikipedia.org By monitoring the particle size distribution over time, it is possible to detect aggregation or other changes in the dispersion. wikipedia.org

DLS Analysis of Silicone Surfactant Micelles

ParameterObservationReference
Micelle ShapeOblate Ellipsoidal researchgate.netacs.org
Temperature EffectMicellar growth with increasing temperature researchgate.netacs.org
Size RangeDiameters from 30 to 250 nm for some self-assembling systems researchgate.net

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. It involves measuring the angle at which the liquid-vapor interface meets the solid surface. ossila.com A low contact angle indicates high wettability (hydrophilic), while a high contact angle signifies low wettability (hydrophobic). researchgate.net

Research Findings:

Surface Modification: The wettability of silicone-based materials can be significantly altered through surface modification. For example, treating a silicone rubber with surfactants can effectively improve its wettability. nih.gov Studies have shown that incorporating certain surfactants can lower the water contact angle to less than 60°. researchgate.net

Hydrophobicity of Silicones: Unmodified silicones are generally hydrophobic, with reported contact angles greater than 100°. researchgate.net This is due to the low surface energy of materials like polydimethylsiloxane (B3030410) (PDMS), which is a consequence of the non-polar methyl groups surrounding the siloxane backbone. researchgate.netacs.org

Correlation with Surface Tension: Wettability is closely related to surface tension. researchgate.net Silicone-based surfactants can lower the surface tension of water, thereby enhancing the wetting of various substrates. acs.org

Contact Angle Measurements on Silicone-Based Materials

Material/ConditionContact Angle (°)WettabilityReference
Unmodified Silicone> 100Hydrophobic researchgate.net
Silicone with Surfactant< 60Hydrophilic researchgate.net
APTES-coated Silicon63.48 ± 1.65Slightly more hydrophilic than uncoated researchgate.net
Uncoated Silicon71.59 ± 1.67- researchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. Particles with a high absolute zeta potential are electrically stabilized, while particles with low zeta potentials tend to coagulate or flocculate.

Research Findings:

Surface Charge of Silica (B1680970): Silica surfaces, which share chemical similarities with siliconates, are known to acquire a negative surface charge in aqueous solutions, primarily through the dissociation of silanol groups. nyu.edunyu.edu This negative charge is influenced by the pH of the solution and the presence of electrolytes. researchgate.net

pH Dependence: The zeta potential of silica nanoparticles is highly dependent on pH. nih.gov In a wide pH range (e.g., 3-13), they typically exhibit a highly negative charge, which becomes more negative as the pH increases. nih.gov

Influence of Cations: The type and concentration of cations in the solution can influence the surface charge of silica. For example, alkali cations can promote a negative surface charge in the order Li+ < Na+ < K+. researchgate.net

Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ipfdd.de It is used to determine the temperatures at which decomposition, oxidation, or loss of volatiles occurs. youtube.com TGA can be used to quantify the loss of water, solvents, and plasticizers, as well as to determine the weight percentage of fillers and ash content. ipfdd.de Studies on organosilica materials have used TGA to investigate their thermochemical stability at elevated temperatures. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). wikipedia.org DSC has been employed to study the curing kinetics of silicone-based composites and the effect of fillers on the curing process. nih.gov It can also be used to investigate the low-temperature behavior of polysiloxanes, identifying glass formation and crystallization events. dtic.mil For example, DSC studies on polydimethylsiloxane have identified a melting point around -46°C and a high crystallization rate at approximately -60°C. dtic.mil

Thermal Analysis of Organosilicon Materials

TechniqueInformation ObtainedExample ApplicationReference
TGADecomposition temperature, residual mass, thermal stabilityInvestigating the thermochemical stability of organosilica networks for high-temperature applications. researchgate.net
DSCMelting point, crystallization temperature, glass transition temperature, curing kineticsAnalyzing the low-temperature behavior and curing of silicone polymers and composites. nih.govdtic.mil

Environmental Fate and Degradation Studies of Disodium Carboxyethyl Siliconate

Biodegradation Pathways and Mechanisms

The biodegradation of organosilicon compounds is a recognized, albeit often slow, process in the environment. bio-polytech.com Generally, the biodegradability of these compounds is influenced by their chemical structure. nih.gov For many organosilanes, the initial step in degradation is often an abiotic process, such as hydrolysis, which can be followed by microbial action on the resulting products. techniques-ingenieur.fr

The biodegradation of organosilicon compounds can be influenced by the presence of other organic compounds, which can affect the microbial communities responsible for degradation. researchgate.net While some organosilicon compounds can be resistant to microbial degradation and persist in the environment, others can be transformed by specific microflora. nih.govresearchgate.net The ultimate biodegradation of organosilicon compounds leads to the formation of silica (B1680970), carbon dioxide, and water. researchgate.net

It is hypothesized that the carboxyethyl group in Disodium (B8443419) carboxyethyl siliconate could potentially serve as a site for microbial attack, following initial hydrolysis of the silicon-oxygen bonds. The presence of functional groups like esters and amides in other organosilicon compounds has been shown to be susceptible to hydrolysis, leading to more readily biodegradable intermediates. nih.gov

Hydrolytic Stability and Environmental Persistence

Disodium carboxyethyl siliconate is known to form stable aqueous solutions, which suggests a degree of hydrolytic stability under certain conditions. researchgate.net However, the Si-O bond in silicones is generally susceptible to hydrolysis, particularly under acidic or basic conditions. coolmag.net The rate of hydrolysis of silicones is significantly influenced by pH, with higher degradation rates observed in very acidic and alkaline environments. researchgate.net

The persistence of organosilicon compounds in the environment is closely linked to their hydrolytic stability. While the polymer backbone of silicones can be very stable, they can undergo depolymerization in soil through hydrolysis, a process that can be accelerated by the drying and wetting cycles of the soil. coolmag.net The resulting smaller, water-soluble siloxanes and silanols are then more susceptible to further degradation. coolmag.net

Table 1: Factors Influencing the Hydrolytic Stability of Organosilicon Compounds

FactorInfluence on Hydrolytic Stability
pH Hydrolysis is accelerated under acidic (pH < 4) and alkaline (pH > 9) conditions. researchgate.net
Temperature Higher temperatures generally increase the rate of hydrolysis.
Soil Moisture Cycles of wetting and drying in soil can promote the hydrolysis of silicones. coolmag.net
Catalysts Clay minerals in soil can act as catalysts for the hydrolysis of polydimethylsiloxane (B3030410) (PDMS). researchgate.net

Photodegradation Investigations

The general mechanism of photodegradation for organic compounds involves the absorption of light energy, leading to the formation of excited states that can then undergo various reactions, including bond cleavage. mdpi.com For organosilanes, the Si-C bond could be susceptible to photolytic cleavage. Furthermore, the degradation of some silicones in the atmosphere is known to be initiated by hydroxyl radicals, which are formed photochemically. researchgate.net This process ultimately breaks down the silicone into silica, water, and carbon dioxide. researchgate.net

Adsorption and Desorption Behavior in Environmental Matrices

The adsorption and desorption behavior of this compound in environmental matrices such as soil and sediment is expected to be influenced by its chemical properties and the characteristics of the surrounding environment. Organosilicon compounds can be retained in soils, and the extent of this retention depends on the structure of the compound and the composition of the soil, including its clay and organic carbon content. nih.gov

The carboxylate group in this compound would likely increase its water solubility and potentially decrease its adsorption to organic matter in soil compared to non-polar organosilicon compounds. However, the silanol (B1196071) groups, formed upon hydrolysis, can interact with mineral surfaces. Organosilanes have been shown to adsorb onto silica and metal oxide surfaces, such as iron and aluminum oxides, which are common components of soils. nsf.gov The formation of covalent bonds between organosilanes and silica-based materials can lead to near-permanent modification of the surface. researchgate.net

Table 2: Factors Influencing the Adsorption of Organosilicon Compounds in Environmental Matrices

FactorInfluence on Adsorption
Soil Organic Carbon Plays a key role in the sorption of hydrophobic organic compounds. nih.gov
Clay Mineral Content The type and concentration of clay minerals influence the retention of organic compounds. nih.gov Clay minerals can also catalyze the degradation of some silicones. researchgate.net
Soil pH Affects the surface charge of both the adsorbent (soil particles) and the adsorbate, influencing electrostatic interactions. mdpi.com
Cation Exchange Capacity Can influence the adsorption of charged species through ion exchange mechanisms. nih.gov
Presence of Metal Oxides Iron and aluminum oxides provide surfaces for the adsorption of organosilanes. nsf.gov

Analytical Methods for Environmental Monitoring and Quantification

Specific analytical methods for the routine environmental monitoring and quantification of this compound are not well-documented. However, a range of advanced analytical techniques are available for the characterization and analysis of organosilicon compounds, which could be adapted for this purpose.

The choice of analytical method depends on the environmental matrix (water, soil, sediment) and the required sensitivity and specificity. For the analysis of organosilanes, techniques that provide information about the chemical structure and surface chemistry are particularly valuable.

Table 3: Potential Analytical Methods for the Analysis of this compound in Environmental Samples

Analytical TechniquePrinciple and Application
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in a molecule, which can be used to identify organosilane structures and their transformation products. mdpi.com
Raman Spectroscopy A vibrational spectroscopy technique that is complementary to FTIR and can provide insights into the molecular structure of organosilicon compounds. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can determine the elemental composition and chemical states of atoms on the surface of materials, making it suitable for studying the adsorption of organosilanes on soil and sediment particles. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization may be necessary to increase the volatility of polar compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for the analysis of non-volatile and polar compounds in aqueous samples. This would likely be a key technique for the direct analysis of this compound in water.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of organosilane molecules like Disodium (B8443419) carboxyethyl siliconate. nih.govcompchem.nl These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and chemical behavior. youtube.com

Detailed research findings from quantum chemical studies on related organosilanes reveal key insights applicable to Disodium carboxyethyl siliconate:

Molecular Geometry and Electronic Properties: Calculations can optimize the three-dimensional structure of the carboxyethyl siliconate anion, predicting bond lengths, bond angles, and torsional angles. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the most reactive sites. youtube.comyoutube.com For instance, the HOMO is often located on the carboxylate and silanolate oxygen atoms, indicating these are primary sites for electrophilic attack, while the LUMO may be centered around the silicon atom, making it susceptible to nucleophilic attack. hydrophobe.org This information is vital for understanding how the molecule interacts with other species. nih.govyoutube.com

Reactivity and Reaction Mechanisms: Quantum chemistry is used to model reaction pathways and calculate activation energies for key reactions such as hydrolysis and condensation. nih.gov The hydrolysis of alkoxy groups (if present) to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds are the foundational reactions for forming protective films. researchgate.net Studies have shown that these reactions can proceed through various mechanisms, often involving pentacoordinate silicon intermediates. nih.gov The presence of a carboxyl group and the aqueous, alkaline environment in which this compound is typically used significantly influences the kinetics and thermodynamics of these reactions. hydrophobe.orgnih.gov Computational models can compare different pathways to determine the most favorable one under specific conditions (e.g., pH, solvent). nih.gov

Calculated ParameterSignificance for this compoundTypical Computational Method
Optimized Molecular GeometryProvides precise bond lengths and angles, defining the 3D structure.DFT (e.g., B3LYP/6-31G(d,p))
Mulliken/NPA ChargesIndicates the partial charge distribution, highlighting polar regions of the molecule.DFT, Hartree-Fock
HOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.DFT, Time-Dependent DFT (TD-DFT)
Reaction Enthalpy (ΔH)Determines if key reactions (hydrolysis, condensation) are exothermic or endothermic. nih.govDFT, CBS-QB3, W1
Activation Energy (Ea)Predicts the kinetic feasibility and rate of reactions by defining the energy barrier. nih.govDFT with transition state search (e.g., QST2/QST3)

Molecular Dynamics Simulations of Polymerization and Cross-linking

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of processes like polymerization and the formation of cross-linked networks. acs.org These simulations are essential for bridging the gap between the single-molecule properties derived from quantum chemistry and the macroscopic behavior of the material. For this compound, MD simulations can track how individual molecules interact, aggregate, and react to form a functional film on a substrate.

Key research findings from MD simulations on similar silane (B1218182) systems include:

Polymerization in Solution: Simulations can model the initial stages of silane condensation in an aqueous solution. mdpi.com By tracking the positions of numerous siliconate molecules, MD can show how they approach each other and form dimers, trimers, and larger oligomers through the creation of siloxane bonds. The simulations reveal how factors like concentration, temperature, and pH affect the rate and structure of the growing polymer chains. mdpi.commdpi.com

Cross-linking and Network Formation: As polymerization progresses, individual polymer chains can link together, forming a three-dimensional network. This cross-linking process is critical for the mechanical integrity and barrier properties of the resulting film. acs.org MD simulations can visualize this network formation, showing how the density of cross-links evolves and how the polymer structure changes from a liquid-like state (sol) to a solid-like state (gel). acs.orgresearchgate.net The simulations can also predict the resulting material's density and mechanical properties, such as its elastic modulus. researchgate.net

Influence of Functional Groups: The carboxyethyl group plays a significant role in the polymerization process. Its charge and size influence the orientation of the molecules and the spacing between polymer chains, which can affect the final network structure and its properties. MD simulations incorporating force fields that accurately describe these interactions are crucial for capturing these effects. mdpi.com

Simulation Parameter/InputPredicted Property/OutputRelevance to this compound Performance
Concentration of SilaneRate of polymerization, final network density. mdpi.comDetermines film thickness and barrier properties.
TemperatureMolecular mobility, reaction rates, final conformation. researchgate.netAffects the curing process and final film structure.
Grafting Density on SurfaceInterphase thickness, shear strength, tensile strength. researchgate.netCritical for adhesion and mechanical stability of the coating.
Degree of Cross-linkingMass density, volumetric shrinkage, bulk modulus, yield strength. acs.orgDefines the mechanical robustness and durability of the film.
Force FieldAccuracy of intermolecular interactions (e.g., CVFF, ReaxFF). researchgate.netmdpi.comEnsures the simulation realistically models the chemical system.

Density Functional Theory (DFT) for Surface Interactions

The effectiveness of this compound as a surface treatment or coupling agent depends entirely on its ability to bind to a substrate. Density Functional Theory (DFT) is a powerful quantum mechanical method used to study these surface interactions at the atomic scale. It can precisely model the adsorption of the siliconate molecule onto various surfaces, such as metals, metal oxides (like silica (B1680970) or zirconia), and minerals. researchgate.netmdpi.com

Detailed research findings from DFT studies on silane-surface interactions demonstrate:

Adsorption Energy and Binding Mechanism: DFT calculations can determine the adsorption energy, which indicates the strength of the bond between the siliconate and the surface. A higher adsorption energy suggests a more stable and durable coating. researchgate.net The calculations can also distinguish between different binding mechanisms: physisorption (driven by weaker van der Waals forces) and chemisorption (involving the formation of strong covalent bonds, such as Si-O-Metal). For organosilanes, the primary goal is often to form covalent Si-O-Si or Si-O-Metal bonds between the silanol (B1196071) groups and the substrate's hydroxyl groups. tandfonline.com

Role of Functional Groups: DFT can elucidate the specific roles of the triol (or trihydroxysilyl) group and the carboxyethyl group. The silanol groups are primarily responsible for covalent bonding to the substrate. researchgate.net The carboxylate group (-COO⁻) can also interact strongly with metal surfaces or mineral cations through electrostatic interactions or the formation of coordination bonds, further enhancing adhesion.

Interface Structure and Electronics: By modeling the interface, DFT provides a picture of the optimized geometry of the adsorbed molecule and any changes to the electronic structure of both the molecule and the substrate upon binding. This includes analyzing charge transfer between the adsorbate and the surface, which is crucial for applications like corrosion protection. researchgate.net

System StudiedKey DFT FindingImplication for this compound
Aminosilane on Mild SteelHigh adsorption energy indicates strong binding and corrosion protection potential. researchgate.netSuggests strong adhesion and protective capability on steel surfaces.
Alkylsilanes on Hydroxylated SilicaCondensation with surface silanols is kinetically favorable, forming a stable monolayer. acs.orgConfirms the mechanism for bonding to silica-based materials like glass.
Silanes on Graphene OxideSilanization is confirmed through analysis of bonding, improving dispersion in coatings. rsc.orgShows potential for use in modifying nanomaterials for advanced composites.
Silanes on ZirconiaConventional silane application is less effective due to a lack of surface hydroxyls. mdpi.comHighlights the need for surface pre-treatment to create bonding sites.

Predictive Modeling of Material Properties and Performance

Predictive modeling aims to establish a quantitative link between a molecule's structure and the macroscopic properties and performance of the final material. This field integrates data from quantum mechanics and molecular dynamics into higher-level models, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, to forecast performance without the need for extensive, time-consuming experiments. tandfonline.comnih.gov

Research in this area has led to several key approaches:

Multi-scale Modeling: This approach uses parameters derived from fine-grained simulations (like DFT and MD) as inputs for larger, coarse-grained models. For example, the mechanical properties of a silane-substrate interface calculated with MD can be used in a finite element analysis (FEA) to predict the stress distribution and failure points of a larger coated component. researchgate.net Similarly, reaction kinetics from DFT can inform kinetic Monte Carlo (kMC) simulations to model the growth of a thin film over longer time scales. rsc.org

Machine Learning and AI: By training algorithms on large datasets of different silane molecules and their measured performance (e.g., adhesion strength, corrosion resistance), machine learning models can identify complex patterns and predict the performance of new, untested molecules. tandfonline.com For instance, a model could be trained to predict the peak failure load of a silane bond to a glass surface based on its molecular features. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that develops mathematical relationships between a molecule's chemical structure (represented by "descriptors") and its activity or property. nih.gov Descriptors for this compound would include molecular weight, number of hydrogen bond donors/acceptors, and calculated electronic properties. A QSAR model could predict its performance in applications like fouling-release coatings or as a corrosion inhibitor. mdpi.comchemrxiv.org

Modeling TechniqueInputsPredicted Material Properties/PerformanceExample Application
Multi-scale Modeling (MD to FEA)Interfacial traction laws, elastic moduli from MD. researchgate.netMechanical strength, stress/strain behavior of a composite.Predicting the durability of fiber-reinforced polymers. researchgate.net
Kinetic Monte Carlo (kMC)Reaction probabilities, activation energies from DFT. rsc.orgFilm growth rate, surface morphology, thickness uniformity.Optimizing chemical vapor deposition (CVD) processes. acs.org
Machine Learning (e.g., VAE, NN)Molecular structures, experimental performance data. tandfonline.comPeak mechanical force, optimal chemical functionality.Screening and ranking new silane candidates for adhesion. tandfonline.com
QSARMolecular descriptors (e.g., polarity, size, H-bonding). nih.govCorrosion inhibition efficiency, anti-fouling activity, surface energy. chemrxiv.orgresearchgate.netDesigning silane coatings with tailored surface wettability. researchgate.net

Biomedical Materials Research

Biocompatibility Assessments of Siliconate-Modified Materials

Direct and extensive biocompatibility assessments specifically for materials modified with Disodium (B8443419) carboxyethyl siliconate are not widely detailed in publicly available research. However, the use of its synonym, carboxyethylsilanetriol sodium salt, in the functionalization of silica (B1680970) nanoparticles for drug delivery suggests an implicit assumption of biocompatibility for its intended application. alfa-chemistry.com Generally, silicon-based materials, or silicones, are known for their favorable biocompatibility, which is a primary reason for their widespread use in medical devices and biomaterials. gelest.com The biocompatibility of a material is crucial as it determines the biological response upon interaction with bodily tissues and fluids.

Cell Adhesion, Proliferation, and Differentiation on Siliconate-Modified Surfaces

Specific studies detailing cell adhesion, proliferation, and differentiation on surfaces explicitly modified with Disodium carboxyethyl siliconate are limited in the current body of scientific literature. Research in the broader field of biomaterials indicates that surface modifications, including the introduction of carboxyl groups, can significantly influence cellular responses. researchgate.netnih.gov For instance, the modification of surfaces can alter their chemical and physical properties, which in turn dictates how cells attach, grow, and specialize. researchgate.netmdpi.com While general principles of cell interaction with modified surfaces are well-established, dedicated research on this compound is needed to elucidate its specific effects on cell behavior.

Protein Adsorption Control on Functionalized Biomaterials

The control of protein adsorption is a critical factor in the performance of biomaterials. While there is no specific research focused on protein adsorption on surfaces modified with this compound, the carboxyl functionalization it provides is relevant to this area. The presence of carboxyl groups can influence the electrostatic interactions between a material's surface and proteins in a biological environment. nih.gov The nature and density of such functional groups can determine the extent and type of protein adsorption, which is the initial event that influences subsequent biological responses like cell adhesion and the foreign body response. nih.gov

Applications in Tissue Engineering Scaffolds

The use of this compound in tissue engineering scaffolds is not explicitly documented in available research. Tissue engineering aims to regenerate or repair tissues using a combination of cells, growth factors, and scaffolds that provide a structural and biochemical support for cell growth. Silicon-containing materials are being explored for these applications due to their potential to support bone formation and other tissue regeneration processes. However, the specific role and advantages of incorporating this compound into such scaffolds remain an area for future investigation.

Role in Drug Delivery Systems and Encapsulation Technologies

This compound, also referred to as carboxyethylsilanetriol sodium salt, has been utilized in the development of advanced drug delivery systems. Its primary role is in the surface modification of nanoparticles to create functionalized carriers for therapeutic agents. alfa-chemistry.com

A notable application involves the carboxyl functionalization of fluorescent silica nanoparticles (FSiNPs) for a pH-responsive drug delivery system. alfa-chemistry.com In this system, the anticancer drug doxorubicin (B1662922) (DOX) was attached to the carboxylated nanoparticles through a pH-sensitive hydrazone linker. The carboxyl groups, introduced by treating the nanoparticles with carboxyethylsilanetriol sodium salt, are crucial for the subsequent chemical modifications that enable the pH-responsive release of the drug. alfa-chemistry.com

The controlled release of therapeutic agents from siliconate-based matrices is exemplified by the pH-responsive system developed by Zhang, Peng, et al. (2015). The release mechanism is predicated on the acidic environment often found in tumor tissues. The hydrazone bond linking the drug to the carboxylated silica nanoparticle is stable at physiological pH but is cleaved under acidic conditions. alfa-chemistry.com This acid-labile linkage ensures that the drug is preferentially released at the target site, minimizing systemic toxicity. alfa-chemistry.com

The study demonstrated that the doxorubicin-loaded nanoparticles (DOX-Hyd@FSiNPs) exhibited a significantly higher drug release rate in an acidic buffer (pH 5.0) compared to a physiological pH environment (pH 7.4). alfa-chemistry.com This pH-triggered release is a key feature of a controlled release mechanism designed to enhance the therapeutic efficacy of the encapsulated drug.

Table 1: In Vitro Doxorubicin Release from Functionalized Silica Nanoparticles

Time (hours)Cumulative Release at pH 5.0 (%)Cumulative Release at pH 7.4 (%)
2~15< 5
4~25< 5
8~40~5
12~55~8
24~70~10
48~85~12

Data is estimated from graphical representations in Zhang, Peng, et al. Talanta, 2015, 134, 501-507 and is for illustrative purposes.

The work by Zhang, Peng, et al. (2015) is a prime example of a stimuli-responsive delivery system where this compound plays a foundational role. alfa-chemistry.com The stimulus, in this case, is a change in pH. Such systems are designed to respond to specific internal or external triggers to release their payload. nih.govresearchgate.net

The design of this pH-responsive system involved several key steps where the carboxyl functionalization was essential:

Synthesis of Fluorescent Silica Nanoparticles (FSiNPs): These serve as the core carrier. alfa-chemistry.com

Carboxylation of FSiNPs: The nanoparticles were treated with carboxyethylsilanetriol sodium salt to introduce carboxyl groups onto their surface. alfa-chemistry.com

Activation and Linkage: The carboxyl groups were activated to allow for the attachment of a hydrazine (B178648) linker, which then binds to the drug doxorubicin via a pH-sensitive hydrazone bond. alfa-chemistry.com

This strategic design allows the nanoparticles to remain stable and retain their drug cargo under normal physiological conditions, only to release it upon encountering the acidic microenvironment of a tumor, thereby demonstrating a targeted and stimuli-responsive delivery approach. alfa-chemistry.com

Biomedical Device Surface Functionalization (e.g., biosensors, implants)

There is currently no publicly available research data to populate this section.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing organosiliconates like disodium carboxyethyl siliconate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, such as modifying chitin derivatives with acrylamide via 1,4-conjugated addition under alkaline conditions. Purity verification employs spectroscopic techniques like 1H^1 \text{H} NMR to confirm structural modifications (e.g., carboxyethyl group signals at 2.47 ppm) and IR spectroscopy to identify functional groups . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further assess thermal stability and decomposition profiles .

Q. Which spectroscopic and thermal analysis techniques are suitable for characterizing this compound interactions with substrates?

  • Methodological Answer : Infrared (IR) spectroscopy identifies bonding interactions (e.g., Si-O-C bonds in silicate matrices). Differential thermal analysis (DTA) and TGA quantify thermal stability by detecting exothermic/endothermic effects (e.g., methyl/ethyl radical cleavage at 623–833 K) and mass loss patterns. For example, sodium ethyl siliconate exhibits endothermic water removal at 283–303 K and exothermic decomposition at 813–833 K in carbonate matrices .

Q. How do bonding strengths of siliconates vary across non-metallic substrates, and what factors influence adhesion?

  • Methodological Answer : Bond strength depends on the substrate’s chemical composition and siliconate structure. For silicates, sodium phenyl siliconate shows stronger adhesion than sodium ethyl siliconate due to aromatic group interactions. In carbonates, bond strength follows potassium methyl siliconate > sodium phenyl siliconate > sodium ethyl siliconate. Surface pretreatment (e.g., alkali activation) and curing conditions (temperature, humidity) further modulate adhesion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and additives (e.g., phosphate salts, polymers)?

  • Methodological Answer : Use factorial experimental designs to vary additive ratios (e.g., siliconate:phosphate from 1:1 to 1:50) and measure performance metrics like water absorption. For instance, combining sodium ethyl siliconate (15 lbs/msf) with polyvinyl alcohol (PVA, 10 lbs/msf) reduced water absorption from 62.48% (PVA alone) to 3.63% in gypsum panels, demonstrating non-linear synergy . Statistical tools like ANOVA can identify significant interactions.

Q. What methodologies resolve contradictions in thermal stability data for this compound across studies?

  • Methodological Answer : Discrepancies arise from substrate differences (e.g., silicates vs. carbonates) and testing conditions (oxidizing vs. inert atmospheres). For example, sodium ethyl siliconate impregnated in silicates shows higher thermal stability (mass loss 5.4–10.3%) than in carbonates (26.1–30.3%) due to stronger Si-O-Si bonding . Researchers should standardize substrate preparation and replicate experiments under controlled atmospheres.

Q. How do catalytic additives (e.g., alkali metals) influence the thermal degradation pathways of this compound?

  • Methodological Answer : Alkali metals (e.g., potassium in methyl siliconate) lower calcium carbonate dissociation temperatures by 15–100 K in carbonates, accelerating decomposition. Mechanistic studies using evolved gas analysis (EGA-MS) and in situ XRD can track intermediate phases. For instance, potassium methyl siliconate catalyzes CaCO3_3 dissociation at 1223 K, shifting endothermic peaks .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for analyzing non-linear interactions in siliconate-additive formulations?

  • Methodological Answer : Response surface methodology (RSM) and central composite designs optimize formulations by modeling variables (e.g., additive concentration, curing time). For example, a 2-hour water absorption test revealed that sodium trimetaphosphate (STMP, 2 lbs/msf) with siliconate (25 lbs/msf) reduced absorption from 55.84% (STMP alone) to 9.48%, highlighting threshold effects .

Q. How can computational modeling predict this compound’s interaction with organic/inorganic matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations can model siliconate-substrate interfaces, calculating binding energies and diffusion coefficients. Density functional theory (DFT) elucidates reaction pathways (e.g., CF3_3 anion dissociation from siliconate intermediates in catalytic cycles) . Pair experimental data (e.g., TGA, IR) with simulations to validate predictive models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium carboxyethyl siliconate
Reactant of Route 2
Disodium carboxyethyl siliconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.